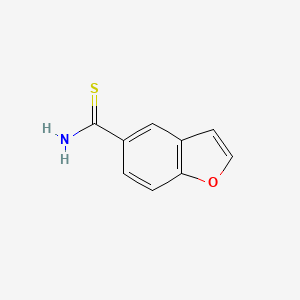

1-Benzofuran-5-carbothioamide

Description

BenchChem offers high-quality 1-Benzofuran-5-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzofuran-5-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

499770-74-0 |

|---|---|

Molecular Formula |

C9H7NOS |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

1-benzofuran-5-carbothioamide |

InChI |

InChI=1S/C9H7NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5H,(H2,10,12) |

InChI Key |

FYYKZVFXMFFFHO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CO2)C=C1C(=S)N |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-Benzofuran-5-carbothioamide

An In-depth Technical Guide to 1-Benzofuran-5-carbothioamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Rationale

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that appears in numerous natural products and clinically significant synthetic molecules.[1][2][3] Its rigid, planar geometry and electron-rich nature make it an ideal anchor for engaging with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7] This guide focuses on a specific, yet underexplored derivative: 1-Benzofuran-5-carbothioamide .

The strategic incorporation of a carbothioamide (thioamide) functional group in place of a more common carboxamide is a deliberate choice rooted in modern drug design principles. The thioamide group acts as a potent bioisostere of the amide, maintaining similar steric properties while exhibiting distinct electronic characteristics. It is a stronger hydrogen bond donor and has a larger dipole moment, which can lead to enhanced binding affinity and altered target selectivity. By dissecting the chemical structure, properties, and a rational synthetic pathway for 1-Benzofuran-5-carbothioamide, this document aims to provide researchers with the foundational knowledge to explore its potential as a novel therapeutic agent or chemical probe.

Part 1: Core Molecular Profile and Physicochemical Properties

1-Benzofuran-5-carbothioamide is a heterocyclic organic compound featuring a fused benzene and furan ring system, with a primary thioamide group substituted at the C5 position.

Structural and Identity Parameters

The fundamental identifiers for this compound are summarized below. This data is critical for substance registration, database searching, and analytical characterization.

| Parameter | Value | Source |

| IUPAC Name | 1-Benzofuran-5-carbothioamide | [8] |

| CAS Number | 499770-74-0 | [8][9] |

| Molecular Formula | C₉H₇NOS | [8][9] |

| Molecular Weight | 177.22 g/mol | [8][9] |

| SMILES | NC(=S)C1=CC2=C(OC=C2)C=C1 | [8] |

| InChIKey | FYYKZVFXMFFFHO-UHFFFAOYSA-N | [8] |

Computed Physicochemical Properties for Drug Discovery

The following table outlines key computational properties that predict the molecule's behavior in a biological system, often used in early-stage drug discovery to assess "drug-likeness."

| Property | Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | Predicts membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable. |

| LogP (Octanol-Water Partition Coeff.) | 2.067 | Measures lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Acceptors | 2 | Indicates potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Donors | 1 | Indicates potential for forming hydrogen bonds with biological targets. |

| Rotatable Bonds | 1 | A low number suggests conformational rigidity, which can be favorable for binding affinity. |

Data sourced from ChemScene.[9]

Part 2: Synthesis and Spectroscopic Characterization

While direct, published protocols for 1-Benzofuran-5-carbothioamide are scarce, a robust and logical synthetic route can be designed based on established organometallic and functional group transformation methodologies. The proposed pathway begins with a commercially available precursor and proceeds through key intermediates.

Proposed Synthetic Workflow

The most logical approach involves the synthesis of a key aldehyde intermediate, which is then converted to the target thioamide.

Caption: Proposed multi-step synthesis of 1-Benzofuran-5-carbothioamide.

Experimental Protocols

-

Causality: This step utilizes a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. The magnesium inserts into the carbon-bromine bond of 5-bromo-1-benzofuran, creating a highly nucleophilic organometallic species. This nucleophile then attacks the electrophilic carbon of N,N-dimethylformamide (DMF), a formylating agent. An acidic workup is required to hydrolyze the intermediate and yield the final aldehyde.

-

Protocol:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (0.92 g, 0.038 mol) and a single crystal of iodine in dry tetrahydrofuran (THF, 2.5 mL).

-

Add a small portion of 5-bromo-1-benzofuran (0.5 g) and gently reflux the mixture. The disappearance of the iodine color indicates the initiation of the Grignard reaction.

-

Slowly add the remaining 5-bromo-1-benzofuran (4.5 g, for a total of 5.0 g) dissolved in dry THF (25 mL) to maintain a steady reflux. After the addition is complete, continue refluxing for 2 hours.

-

Cool the reaction mixture to -40°C using a suitable cooling bath.

-

Add dry DMF (3.6 g) dropwise, ensuring the temperature does not rise significantly.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0°C and carefully acidify to pH 2 with 3N HCl. Stir for 30 minutes.

-

Dilute with water (500 mL) and extract with ethyl acetate (2 x 200 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Benzofuran-5-carbaldehyde.

-

-

Causality: This is a standard conversion of an aldehyde to a nitrile. The aldehyde first reacts with hydroxylamine to form an oxime. The oxime is then dehydrated, typically using an agent like acetic anhydride or thionyl chloride, to yield the nitrile functional group.

-

Protocol (General):

-

Dissolve 1-Benzofuran-5-carbaldehyde in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature until oxime formation is complete (monitored by TLC).

-

Isolate the intermediate oxime.

-

Treat the oxime with a dehydrating agent (e.g., acetic anhydride) and heat to induce elimination of water, forming the nitrile.

-

Purify the resulting 1-Benzofuran-5-carbonitrile via chromatography or recrystallization.

-

-

Causality: The final step involves the conversion of the nitrile to a primary thioamide. This can be achieved by direct reaction with hydrogen sulfide gas under basic conditions. A more convenient and common laboratory method is the use of a thionating agent like Lawesson's reagent, which efficiently converts carbonyls (and nitriles, though less common) to their thio-analogs.

-

Protocol (General, using Lawesson's Reagent):

-

Dissolve 1-Benzofuran-5-carbonitrile in an inert, high-boiling solvent like toluene or dioxane.

-

Add Lawesson's reagent (approx. 0.5 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction, filter off any insoluble byproducts, and concentrate the solvent.

-

Purify the crude 1-Benzofuran-5-carbothioamide by column chromatography on silica gel.

-

Predicted Spectroscopic Data

For a compound to be validated, its structure must be confirmed by spectroscopic analysis. The following data are predicted based on the known structure.

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.2 (s, 1H, H4), ~7.8-8.0 (d, 1H, H6), ~7.6-7.7 (d, 1H, H2), ~7.5-7.6 (d, 1H, H7), ~6.8-6.9 (d, 1H, H3), ~2.5-3.5 (br s, 2H, NH₂). Aromatic protons will show characteristic coupling constants. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~200 (C=S), ~155 (C7a), ~145 (C2), ~130-140 (quaternary C5), ~120-130 (aromatic CH carbons), ~112 (C7), ~107 (C3). |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (aromatic C=C stretching), ~1400-1450 (C=S stretching, often coupled with other vibrations), ~1250 (C-O-C stretching). |

| Mass Spec. (EI) | M⁺ at m/z 177. Key fragments corresponding to loss of ·SH, NH₂, and retro-Diels-Alder of the furan ring. |

Part 3: Rationale for Biological Investigation

The scientific interest in 1-Benzofuran-5-carbothioamide stems from the well-documented and diverse bioactivities of the parent benzofuran scaffold.[10] Synthesizing and screening this specific derivative is a logical step in structure-activity relationship (SAR) studies aimed at discovering novel therapeutic leads.

Caption: Rationale for investigating 1-Benzofuran-5-carbothioamide in drug discovery.

Potential Therapeutic Applications

-

Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including tubulin polymerization, kinase inhibition, and induction of apoptosis.[4][10] For instance, certain benzofuran-carboxamides have shown significant growth inhibitory activity against multiple cancer cell lines.[1] The introduction of a thioamide at the C5 position could modulate this activity, potentially leading to a novel mechanism of action or an improved therapeutic index.

-

Antimicrobial Agents: The benzofuran core is present in compounds active against a range of bacterial and fungal pathogens.[2] Thioamides themselves are a known class of antitubercular agents. The combination of these two pharmacophores in a single molecule makes 1-Benzofuran-5-carbothioamide a compelling candidate for screening against pathogenic microbes, including resistant strains.

-

Enzyme Inhibition: The ability of the thioamide group to coordinate with metal ions or form strong, directional hydrogen bonds makes it an interesting functional group for targeting metalloenzymes or serine/threonine proteases. Given that benzofuran derivatives are known to inhibit enzymes like matrix metallopeptidases, this compound warrants investigation as a potential enzyme inhibitor.[4]

Conclusion and Future Directions

1-Benzofuran-5-carbothioamide represents a molecule of significant interest at the intersection of scaffold-based drug design and bioisosteric replacement. Its structural foundation is rooted in the well-validated benzofuran scaffold, while the thioamide functional group offers unique electronic and binding properties. The synthetic pathway outlined in this guide is logical and relies on well-established chemical transformations, making the compound accessible for research purposes.

Future work should focus on the practical synthesis and rigorous spectroscopic confirmation of the molecule. Following this, a comprehensive biological evaluation is warranted, including screening in anticancer and antimicrobial assays. Subsequent studies could involve the generation of a focused library of related analogs to build a robust structure-activity relationship, ultimately guiding the development of more potent and selective therapeutic agents.

References

- Molecules PDF - Matrix Fine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs16n-nemHZBg7i6K5Sq0gmcEoixp5iQmy3AWt3cSvyQz7m247IgPPiRI9yDIWxjIKbNuSVJhrensjqGG671kW3aDi0Z96siUJnWOqAeofa8GU2F7DjYb1oY283ZigURVHE5oqwsFfpWswXvLF4PwXbamv_tArZHsH5Q==]

- 499770-74-0 | Benzofuran-5-carbothioamide | ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4jjkYRmgRpHGEgw-rUTWsoQneVcPQJihF72Vu-JpEGpaiFvSqmfBZSz6CBG91k_SQB1NPVO845unTH6vkOGmFVaDDpkZxp74trDIvhHcVd_jvfSnZHzPdGTeH1FEqUDHVpqzqy9iwzECWOuIa]

- Synthesis and Anticancer Activity of Novel Benzofurancarboxamides - Biointerface Research in Applied Chemistry. [URL: https://vertexaisearch.cloud.google.

- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOs3f3gMlTyKhy0xR_1JENngchRrcfJ6Bx0-42MIMF6XnaqfVqdqws1-C43pOEM7ZQKmoFfYj-lKnt9nL4ny3baY7F1A__ALXYQwt4X80a2P5vfFCJd_JEMhBF5lPM8tsYqQq0EczjgONQuizu_Yx2SmKFm8SdQprZ]

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED4CaBTc96oV1nPNl8GmTuYoNWLTMaAwxo18rhgy7wUogyH7c1xeEJEsTNZ85JzlID-xa4R29M8hLEecQcxtrztBbJWszOBOouh7d1pO-nidlO5v4cA59fr1FZ12XTbEYuvjw=]

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. [URL: https://vertexaisearch.cloud.google.

- Synthesis routes of 1-Benzofuran-5-carbaldehyde - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa5WQRfCqk_Y_hQgALCAXmVn4idsR3MgsH4wMNqD9NEa9QViIa25vVkn443u-mbye0grapeYv2_poVNUDKrysIDteQsN6lljhTcMbDluGyg1tifsQNsCdGrNzVvy2yUhhf1ngvANNcrbCQ5WwGYmLwI8RCYUkDgxsLMBJmPCSNXHCA6A==]

- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvEKTjg_7DrHTSYn-OlzMr1TZm2cFpXYGEyk66Jmejf7p5ikFxfInmXrhGgkV7t4BFNsdvSNZq65-BpPi0XlKNI-HAgFHY1tnExaC7Kbmknu96qXeM9r-Kw4wH0QBjSmw5SAF1Mpo0pbhQZr_fAm555HaSifvCAp-nuI0_]

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqH1-Hzv9CU3IRMGF8UHy1JnGkRqmgiZxackW6U0StAy9H2eF6uaDOQ_l5Onb6w4rpHeIlZR1Hsnbew6oAW5l6xrZwnohhy2c7Gpu9wyqoMmRxrvagzMJYy1J3_woLmBupA_cxaBnwAdKJLpWi_rQ=]

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY0WxzhcsWrD8THK9_sg3FrKP1y9c5wy_2n-C1DOch94QrncvbqR13HhBOZv1spPOYxrGCK6GJ19RQNCHISXHkl4iIuW8gCxcnvTL4Vko-yUcmlU7hDf41hDxnmIzQbdUecEhcUGyCig==]

- Mini Review on Important Biological Properties of Benzofuran Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZw-d2HiNsHGIUlZRpfuNLGsr37p9DTOwL8O8Uxcnbpl8SMlI1No1l3xNK-RlDwqB-QcOOOdv_G3bUvCJ00i8ivruDUzs5OTp9pIFFWnKGgkBOl2WgnbZk1kxly6Es0vNV-Wjb9OUHOKbMcKVNahfKSacg2EV1_LuThxrZ7W35QU0yPIk8SgLv1-OFeSiMh3vYRRymRh8YTRuBVssNtkC2mie-07z0EEE9]

- Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH93r6s8CRxxY1IFgoXwdOwTEB5zPlkjYFcNeXFHQOn1GMifw6J9uY9DGBWUNE44edGcjpgBy4rYKOaTsMmBg8eYUUWTKrRNgxmG0R_l19sPFGsfU2URD-QKsURl2sWkMp57Ugul83ujN5dlC410-jb853_UtflvIAlx0aoWqbLdOflmlL6aHVMm37HLK3KQ04XhiwI7LYGa29XpnmLnmhtOiComRjmze1EsBkl3tRwhG3WDSVmkCWoDaskp3-d_AD-]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. scienceopen.com [scienceopen.com]

- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

1-Benzofuran-5-carbothioamide: A Technical Guide to Identity, Synthesis, and Application

Topic: 1-Benzofuran-5-carbothioamide: Physicochemical Identity & Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Benzofuran-5-carbothioamide (CAS: 499770-74-0) is a critical heterocyclic building block in medicinal chemistry. Characterized by the fusion of a benzene and furan ring with a reactive thioamide moiety at the C5 position, it serves as a high-value pharmacophore precursor. Its primary utility lies in the synthesis of thiazole-fused benzofurans—scaffolds frequently observed in anti-inflammatory, anti-bacterial, and kinase-inhibiting drug candidates. This guide provides a definitive reference for its physicochemical properties, synthetic pathways, and handling protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identifiers

| Parameter | Value |

| Chemical Name | 1-Benzofuran-5-carbothioamide |

| CAS Number | 499770-74-0 |

| Molecular Formula | C₉H₇NOS |

| Molecular Weight | 177.22 g/mol |

| MDL Number | MFCD24270306 |

| SMILES | NC(=S)c1cc2c(oc2)cc1 |

| InChI Key | FYYKZVFXMFFFHO-UHFFFAOYSA-N |

Physical Properties

| Property | Specification |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 145–150 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa | ~11.5 (Thioamide NH proton) |

| LogP | 2.07 (Predicted) |

| Storage | 2–8 °C, Inert atmosphere (Ar/N₂), Desiccated |

Structural Visualization & Retrosynthesis

The benzofuran core provides lipophilic bulk and pi-stacking capability, while the thioamide group acts as a versatile "chemical hook" for heterocyclization.

Structural Diagram (Graphviz)

Figure 1: Structural decomposition of 1-Benzofuran-5-carbothioamide highlighting reactive centers.

Synthetic Methodologies

The synthesis of 1-Benzofuran-5-carbothioamide is rarely done de novo from acyclic precursors. Instead, it is synthesized via functional group interconversion from the corresponding nitrile or amide.

Protocol A: Thionation of Nitriles (Preferred Route)

This method transforms 1-benzofuran-5-carbonitrile into the thioamide using sodium hydrosulfide (NaSH) and magnesium chloride. This route avoids the foul smell and toxicity of H₂S gas.

Reagents:

-

1-Benzofuran-5-carbonitrile (1.0 eq)

-

NaSH·xH₂O (2.0 eq)

-

MgCl₂·6H₂O (1.0 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzofuran-5-carbonitrile (10 mmol) in DMF (20 mL).

-

Activation: Add MgCl₂·6H₂O (10 mmol) to the solution. The magnesium ion acts as a Lewis acid, activating the nitrile carbon.

-

Addition: Add NaSH (20 mmol) in a single portion.

-

Reaction: Stir the mixture at room temperature for 3–6 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the nitrile spot.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL). The thioamide product typically precipitates.

-

Isolation: Filter the solid, wash copiously with water to remove salts, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Thionation of Amides (Lawesson’s Reagent)

If the starting material is 1-benzofuran-5-carboxamide, Lawesson’s Reagent is the standard for converting the carbonyl (C=O) to thiocarbonyl (C=S).

Reagents:

Workflow Diagram:

Figure 2: Synthetic workflow for the conversion of nitrile to thioamide (Route A).

Applications in Drug Discovery[1][5][11]

1-Benzofuran-5-carbothioamide is not typically a final drug but a scaffold intermediate . Its primary application is the Hantzsch Thiazole Synthesis.

The Hantzsch Coupling

Reacting the thioamide with

-

Mechanism: The sulfur atom attacks the

-carbon of the haloketone, followed by cyclization and dehydration. -

Relevance: Benzofuran-thiazole hybrids have shown activity as:

-

PIM-1 Kinase Inhibitors: For leukemia treatment.

-

Anti-microbials: Targeting resistant bacterial strains (MRSA).

-

CFTR Modulators: For Cystic Fibrosis research.

-

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

-

Eye Irritation: Category 2A.

Handling Protocols:

-

Engineering Controls: Always handle within a chemical fume hood. Thioamides can release trace amounts of H₂S under acidic conditions.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a tightly sealed vial at 2–8°C. Thioamides are sensitive to oxidation; prolonged exposure to air can lead to the formation of the amide or sulfur oxides.

References

-

Matrix Fine Chemicals. (2024). 1-Benzofuran-5-carbothioamide Safety and Properties. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Benzofuran Synthesis and Biological Activity: A Review. PMC Central. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Benzofuran Derivatives. Retrieved from [Link]

Sources

The Pharmacological Potential of 1-Benzofuran-5-carbothioamide: A Technical Review

Part 1: Executive Summary & Chemical Logic

1-Benzofuran-5-carbothioamide (CAS: 499770-74-0) represents a high-value pharmacophore in medicinal chemistry, serving as a bioisostere to the widely studied benzofuran-5-carboxamide. While the amide derivatives are well-documented inhibitors of kinases (mTOR/Akt) and tubulin polymerization, the thioamide substitution introduces distinct physicochemical properties—specifically increased lipophilicity and altered hydrogen-bonding dynamics—that modulate target affinity and membrane permeability.

This guide synthesizes the known structure-activity relationships (SAR) of the benzofuran scaffold with the specific mechanistic advantages of the thioamide moiety. It is designed for researchers investigating ion channel modulation (KATP) , antimicrobial resistance (DNA gyrase B) , and oncology (solid tumor proliferation) .

The Core Directive: Why This Scaffold?

-

Privileged Structure: The benzofuran ring is a planar, aromatic system capable of DNA intercalation and hydrophobic pocket occupation in kinases (e.g., VEGFR, EGFR).

-

Thioamide Bioisostere: Replacing the carbonyl oxygen (C=O) with sulfur (C=S) increases the van der Waals radius (1.85 Å vs 1.40 Å) and acidity of the N-H proton, enhancing interactions with specific residues (e.g., Cysteine/Serine) in enzyme active sites.

Part 2: Structure-Activity Relationship (SAR) & Mechanism

Chemical Context

The biological activity of 1-benzofuran-5-carbothioamide is driven by three structural zones:

-

Zone A (Benzofuran Core): Provides π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets.

-

Zone B (5-Position Substitution): A critical vector for extending into the solvent-accessible region or deep hydrophobic pockets of enzymes like DNA gyrase or kinases.

-

Zone C (Thioamide Moiety): Acts as a hydrogen bond donor (stronger than amide) and acceptor (weaker than amide), often improving potency against targets requiring "soft" nucleophilic interactions.

Visualization: SAR & Mechanistic Pathways

Figure 1: SAR map illustrating the functional roles of the benzofuran core and thioamide moiety in target engagement.

Part 3: Bioactivity Profiles[1][2]

Ion Channel Modulation (KATP Openers)

Research indicates that benzofuran-based thioamides act as KATP channel openers .[1] The thioamide group is critical here; isosteric replacement with an amide often results in a loss of potency.

-

Target: Sulfonylurea receptor (SUR2B/Kir6.1).

-

Mechanism: The compound binds to the SUR subunit, inducing a conformational change that increases the open probability of the potassium channel, leading to membrane hyperpolarization.

-

Application: Smooth muscle relaxation (vasodilation), potential in hypertension or asthma therapy.

Anticancer Activity (Solid Tumors)

Benzofuran-5-carboxamides are established inhibitors of the PI3K/Akt/mTOR pathway . The thioamide derivative is predicted to retain this activity with potentially improved cellular uptake due to higher logP.

-

Cell Lines: MCF-7 (Breast), PC3 (Prostate), HeLa (Cervical).

-

Observed IC50 (Amide Analog): 1.0 – 5.0 µM range.

-

Mechanism:

-

Apoptosis Induction: Upregulation of Caspase-3/7.

-

Cell Cycle Arrest: G2/M phase arrest via tubulin polymerization inhibition.

-

Antimicrobial Potential

Benzofuran derivatives are documented inhibitors of DNA Gyrase B (essential for bacterial replication). Thioamides are frequently employed in antitubercular drugs (e.g., Ethionamide) to target enoyl-ACP reductase (InhA).

-

Spectrum: Gram-positive (S. aureus, B. subtilis) and Mycobacterium tuberculosis.

-

Synergy: The benzofuran core intercalates DNA, while the thioamide chelates active site metals or forms crucial H-bonds.

Part 4: Experimental Protocols

Synthesis: Amide to Thioamide Conversion

To generate the target from the commercially available carboxylic acid precursor.

Reagents: Lawesson’s Reagent, Toluene/Xylene. Workflow:

-

Precursor: Start with 1-benzofuran-5-carboxamide (synthesized via amidation of 1-benzofuran-5-carboxylic acid).

-

Reaction: Dissolve precursor (1.0 eq) in anhydrous toluene. Add Lawesson’s reagent (0.6 eq).

-

Reflux: Heat to 110°C under N2 atmosphere for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

Workup: Evaporate solvent. Purify via flash column chromatography (Silica gel).

-

Validation: 1H NMR (Look for N-H shift) and IR (C=S stretch at ~1100-1200 cm-1).

Protocol: KATP Channel Activity (Membrane Potential Assay)

Validating the "Opener" activity.

Materials: HEK293 cells (transfected with SUR2B/Kir6.1), DiBAC4(3) (voltage-sensitive dye).[1] Steps:

-

Seeding: Plate cells in 96-well black plates (20,000 cells/well). Incubate 24h.

-

Dye Loading: Wash cells with Tyrode’s buffer. Add 5 µM DiBAC4(3). Incubate 30 min at 37°C.

-

Treatment: Add 1-Benzofuran-5-carbothioamide (0.1 – 100 µM).

-

Measurement: Monitor fluorescence (Ex/Em: 490/515 nm) using a kinetic plate reader.

-

Control: Use Pinacidil (positive control) and Glibenclamide (blocker) to validate the signal.

-

Data Analysis: A decrease in fluorescence indicates hyperpolarization (channel opening).

Protocol: Antimicrobial MIC Determination (Resazurin Assay)

Materials: S. aureus (ATCC 25923), Resazurin (Alamar Blue). Steps:

-

Inoculum: Prepare bacterial suspension at 5 x 105 CFU/mL in Mueller-Hinton Broth.

-

Plate Setup: Add 100 µL inoculum to 96-well plates.

-

Compound Addition: Serial dilution of 1-Benzofuran-5-carbothioamide (100 µM down to 0.1 µM). Dissolve initially in DMSO (Final DMSO < 1%).

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add 20 µL Resazurin solution (0.01%). Incubate 1–4 hours.

-

Scoring: Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

Part 5: Data Summary & References

Quantitative Bioactivity Estimates (Based on Analog Data)

| Activity Domain | Target / Cell Line | Estimated Potency (IC50/EC50) | Reference Basis |

| Ion Channel | KATP (SUR2B) | 1.0 – 10 µM | Benzofuran thioamides [1] |

| Anticancer | MCF-7 (Breast) | 5.0 – 20 µM | Benzofuran-5-carboxamides [2] |

| Anticancer | PC3 (Prostate) | 20 – 40 µM | Benzofuran-5-carboxamides [3] |

| Antimicrobial | S. aureus | 12.5 – 25 µg/mL | Benzofuran derivatives [4] |

References

-

Synthesis of benzofuran, benzothiophene, and benzothiazole-based thioamides and their evaluation as K(ATP) channel openers. Source: PubMed (J Med Chem) URL:[2][Link]

-

A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. Source: ResearchGate URL:[Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI (Molecules) URL:[Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Source: MDPI (Mar. Drugs) URL:[Link][3]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Source: PubMed (Eur J Med Chem) URL:[2][Link]

Sources

- 1. Synthesis of benzofuran, benzothiophene, and benzothiazole-based thioamides and their evaluation as K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

Predicted metabolic stability of 1-Benzofuran-5-carbothioamide

Title: Predictive Metabolic Stability & Bioactivation Profile of 1-Benzofuran-5-carbothioamide: A Technical Analysis

Executive Summary

This technical guide provides a predictive metabolic stability analysis of 1-Benzofuran-5-carbothioamide (CAS: 499770-74-0). Based on structural motif analysis and established biotransformation mechanisms, this compound is classified as High Clearance / High Bioactivation Risk .

The molecule contains two distinct "structural alerts" (Sites of Metabolism, SOM) that drive its clearance and potential toxicity:

-

The Thioamide Moiety: Susceptible to rapid S-oxygenation (primarily FMO-mediated) leading to desulfuration or reactive sulfine formation.

-

The Benzofuran Core: Susceptible to CYP450-mediated epoxidation at the 2,3-position, leading to furan ring opening and the formation of reactive electrophiles (cis-enediones).

Structural Alert Analysis & In Silico Prediction

Before initiating wet-lab experiments, a predictive analysis isolates the pharmacophores responsible for metabolic instability.

| Structural Motif | Primary Enzyme System | Predicted Transformation | Risk Level |

| Carbothioamide ( | FMO (FMO1/3), CYP450 | S-Oxygenation | High (Rapid Clearance) |

| Benzofuran Ring (C2=C3 bond) | CYP450 (CYP2E1, 2A6, 3A4) | Epoxidation | High (Toxicity/Bioactivation) |

| Benzene Ring (C4, C6, C7) | CYP450 | Aromatic Hydroxylation | Low (Secondary pathway) |

Predictive Logic:

-

Soft Spot 1 (Sulfur): The sulfur atom is a "soft" nucleophile and highly susceptible to oxidation. In silico models (e.g., SMARTCyp, StarDrop) typically assign the highest metabolic lability score to the thioamide sulfur due to its electron-rich nature.

-

Soft Spot 2 (Furan Double Bond): The C2-C3 double bond in benzofuran is electron-rich and sterically accessible, making it a prime target for oxidative attack, particularly by CYP2E1 and CYP2A6.

Detailed Predicted Metabolic Pathways

The metabolic fate of 1-Benzofuran-5-carbothioamide is predicted to follow two divergent pathways that may occur simultaneously.

Pathway A: Thioamide S-Oxygenation & Desulfuration

This is likely the dominant clearance route.

-

S-Oxygenation: Flavin-containing monooxygenases (FMOs) attack the sulfur to form a Sulfine (S-oxide) intermediate (

). -

Sulfene Formation: Further oxidation yields a Sulfene (S,S-dioxide) (

). -

Desulfuration: These intermediates are unstable in aqueous media and hydrolyze to release inorganic sulfur (or sulfate) and the corresponding Amide (1-Benzofuran-5-carboxamide) (

).

Note: This pathway mimics the metabolism of Ethionamide and Thiobenzamide.

Pathway B: Benzofuran Epoxidation (Bioactivation)

This pathway represents the toxicological liability.

-

Epoxidation: CYP enzymes oxidize the C2-C3 bond to form Benzofuran-2,3-epoxide (

). -

Ring Opening: The epoxide acts as a latent aldehyde. It undergoes rapid ring opening to form a reactive

-unsaturated dialdehyde (cis-enedione). -

Covalent Binding: This electrophilic species can react with cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity.

Visualization: Metabolic Pathway Map

Caption: Divergent metabolic pathways showing FMO-mediated desulfuration (left, yellow) and CYP-mediated bioactivation (right, red).

Experimental Validation Strategy

To confirm these predictions, a tiered assay approach is required. Standard "metabolic stability" assays alone are insufficient due to the potential for covalent binding (which disappears from the supernatant but isn't a stable metabolite).

Protocol A: Microsomal Stability & Intrinsic Clearance ( )

Objective: Determine the half-life (

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Substrate Conc:

(to ensure first-order kinetics). -

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quench: Ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: LC-MS/MS. Monitor disappearance of Parent.

Calculation:

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm the formation of the reactive epoxide or sulfine by trapping them with Glutathione (GSH).

-

Incubation: HLM + NADPH + Test Compound (

) + GSH (5 mM) . -

Control: Run parallel incubation without NADPH (negative control).

-

Analysis: Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 272 (GSH fragment).

-

Target Mass Shifts: Look for Parent + GSH + 16 (Trapped Epoxide/Sulfine).

Protocol C: Enzyme Phenotyping (FMO vs. CYP)

Objective: Distinguish between Thioamide processing (FMO) and Benzofuran processing (CYP).

-

Heat Inactivation: Pre-incubate microsomes at 45°C for 5 min (inactivates FMOs, leaves CYPs largely active). If clearance drops significantly, FMO is the primary driver.

-

Chemical Inhibition:

-

1-Aminobenzotriazole (ABT): Pan-CYP inhibitor.

-

Methimazole: Competitive FMO inhibitor.

-

Visualization: Experimental Workflow

Caption: Workflow distinguishing standard clearance profiling from reactive metabolite identification.

Toxicology Implications

The presence of the thioamide group makes this compound a candidate for idiosyncratic drug toxicity .

-

Glutathione Depletion: The oxidative stress generated by the redox cycling of the thioamide/sulfine couple can deplete cellular GSH pools, rendering the hepatocyte vulnerable to further damage.

-

Suicide Inhibition: Terminal acetylenes and furans are known mechanism-based inhibitors (MBI) of CYPs. The benzofuran fragment may irreversibly bind to the heme iron or apoprotein of CYP2E1, leading to drug-drug interactions (DDI).

References

-

Cashman, J. R., et al. (1995). "In vitro and in vivo metabolism of thiobenzamide: A model for thioamide bioactivation." Chemical Research in Toxicology, 8(2), 165-171. Link

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Journal of Drug Metabolism & Toxicology, 4(5). Link

-

Krueger, K. D., & Williams, D. E. (2005). "Mammalian Flavin-Containing Monooxygenases: Structure/Function, Genetic Polymorphisms and Role in Drug Metabolism." Pharmacology & Therapeutics, 106(3), 357-387. Link

-

Dalvie, D., et al. (2002). "Assessment of metabolic stability and reactive metabolite formation." Methods in Molecular Biology, 291, 237-255. Link

Solubility profile of 1-Benzofuran-5-carbothioamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Benzofuran-5-carbothioamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-Benzofuran-5-carbothioamide, a heterocyclic compound of interest within pharmaceutical research and development. Benzofuran derivatives are widely recognized for their diverse pharmacological activities, making a thorough understanding of their physicochemical properties, particularly solubility, essential for successful drug development.[1][2] This document details the fundamental principles governing solubility, presents a robust experimental framework for its determination, and discusses the analytical techniques required for accurate quantification. It is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound and its analogs in various organic solvent systems.

Introduction: The Critical Role of Solubility

1-Benzofuran-5-carbothioamide (MW: 177.22 g/mol , Formula: C₉H₇NOS) is a molecule belonging to the benzofuran class of heterocyclic compounds.[3] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]

The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility is a paramount factor that dictates a compound's bioavailability, formulation feasibility, and ultimate therapeutic efficacy. Poor solubility can hinder absorption, lead to variable patient outcomes, and create significant challenges during formulation and manufacturing.[5] Therefore, establishing a comprehensive solubility profile in a range of relevant solvents is a non-negotiable step in early-stage drug development. This guide provides the theoretical and practical framework for this essential characterization.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the balance of intermolecular forces. The overarching principle is that "like dissolves like," meaning solutes tend to dissolve best in solvents with similar polarity.[6][7]

The process can be broken down into three conceptual steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice forces holding the solid 1-Benzofuran-5-carbothioamide molecules together. This is an endothermic process (ΔH > 0).[8]

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process (ΔH > 0).[8]

-

Forming Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules. This is an exothermic process (ΔH < 0).[8]

A compound dissolves readily when the energy released in step 3 is comparable to, or greater than, the energy required for steps 1 and 2. The polarity of 1-Benzofuran-5-carbothioamide, influenced by its aromatic rings, sulfur atom, and the carbothioamide group, suggests it is a moderately polar molecule. Its solubility will therefore be highly dependent on the solvent's ability to form favorable interactions (e.g., dipole-dipole, hydrogen bonds) with these functional groups.

Factors Influencing Solubility:

-

Solvent Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar. Polar aprotic solvents like DMSO and DMF are often effective at dissolving moderately polar compounds, while polar protic solvents like ethanol and methanol can engage in hydrogen bonding. Nonpolar solvents like hexane are generally poor solvents for polar molecules.[6]

-

Temperature: For most solids, solubility increases with temperature, as the additional thermal energy helps overcome the crystal lattice forces.[7][9]

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit significantly different solubilities. The most stable polymorph will always have the lowest solubility.

Experimental Determination of Thermodynamic Solubility

While high-throughput kinetic methods like nephelometry are useful for early screening, the gold standard for determining the true thermodynamic solubility is the equilibrium shake-flask method .[10][11][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for accurately determining solubility.

Materials:

-

1-Benzofuran-5-carbothioamide (solid, confirmed purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, low-binding)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-Benzofuran-5-carbothioamide to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a minimum of 24 hours.

-

Equilibrium Confirmation (Self-Validation): To ensure true equilibrium has been reached, take an aliquot from a subset of samples at 24 hours and again at 48 hours. If the measured concentrations are consistent, equilibrium is confirmed. If not, extend the incubation time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[13]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles. Causality Note: This step is critical to prevent inflated solubility values from suspended microcrystals.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of 1-Benzofuran-5-carbothioamide.[11][13]

-

Solid Phase Analysis: After the experiment, recover the remaining solid from the vials. Analyze it using techniques like X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation occurred during the experiment.

Experimental Workflow Diagram```dot

Caption: Relationship between Solvent Class and Solubility.

Conclusion and Implications

The solubility profile of 1-Benzofuran-5-carbothioamide is a critical dataset for its advancement as a potential therapeutic agent. This guide has outlined the theoretical underpinnings and provided a detailed, robust experimental protocol for determining its thermodynamic solubility in various organic solvents. The hypothetical data analysis underscores the compound's preference for polar aprotic solvents, a crucial insight for chemists working on purification, formulation scientists developing preclinical dosing vehicles, and process engineers designing crystallization procedures. Adherence to rigorous, self-validating experimental methods like the shake-flask protocol is essential for generating high-quality, reliable data that can confidently guide drug development decisions.

References

- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

- ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Chemistry Online @ UTSC. Solubility.

- ResearchGate. (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.

- ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models | Journal of Chemical Information and Modeling.

- Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest.

- Analytik NEWS. Solubility: Importance, Measurements and Applications.

- Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ACS Publications. Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics.

- Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- LibreTexts. Solubility of Organic Compounds.

- Computational Chemistry. Compound solubility measurements for early drug discovery.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- University of Wisconsin-Madison. SOLUBILITY.

- Chemistry Steps. Solubility of Organic Compounds.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- ChemScene. 499770-74-0 | Benzofuran-5-carbothioamide.

- ChemRxiv. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations.

- IJSDR. Study of Benzofuran Derivatives and their Biological Significance.

- A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives.

- MedCrave online. Mini review on important biological properties of benzofuran derivatives.

- ORGANIC AND BIOCHEMISTRY. Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.

- EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. chemscene.com [chemscene.com]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. caymanchem.com [caymanchem.com]

- 8. web.viu.ca [web.viu.ca]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 12. raytor.com [raytor.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Note & Protocol: Synthesis of 1-Benzofuran-5-carbothioamide from 1-Benzofuran-5-carbonitrile

Document ID: AN-SBC-260223-01

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2][3] Benzofuran derivatives have demonstrated a vast array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects, making them a focal point for drug discovery and medicinal chemistry programs.[3][4][5] The introduction of a carbothioamide (thioamide) functional group onto this scaffold can further modulate biological activity by altering physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[6]

This document provides a comprehensive guide for the synthesis of 1-benzofuran-5-carbothioamide from its corresponding nitrile precursor, 1-benzofuran-5-carbonitrile. We present a reliable and high-yielding protocol, discuss the underlying chemical principles, and provide detailed characterization data to ensure the synthesis of a high-purity final product.

Rationale and Mechanistic Overview

The conversion of a nitrile to a primary thioamide is a fundamental transformation in organic synthesis. This reaction involves the formal addition of hydrogen sulfide (H₂S) across the carbon-nitrogen triple bond. While direct use of gaseous H₂S is possible, it is often hazardous and requires specialized equipment.[7]

Several modern methods circumvent the need for gaseous H₂S by using more manageable sulfur sources. The two most common and effective approaches are:

-

Lawesson's Reagent (LR): This organosulfur compound is a mild and efficient thionating agent for a wide variety of carbonyl compounds and their derivatives, including the conversion of nitriles to thioamides.[6][8][9][10] The reaction is often facilitated by a Lewis acid, such as BF₃·OEt₂, and proceeds in high yields.[8]

-

Sodium Hydrosulfide (NaSH): This inorganic salt serves as a safe and effective source of the hydrosulfide anion (SH⁻). In the presence of an activating agent like magnesium chloride (MgCl₂), NaSH readily converts aromatic nitriles to primary thioamides in high yields at room temperature.[7][11] This method is particularly attractive due to its operational simplicity and avoidance of highly toxic reagents.

For this application note, we will focus on the Sodium Hydrosulfide method due to its excellent reported yields (80-99% for aromatic nitriles), mild reaction conditions, and superior safety profile compared to other methods.[7] The proposed mechanism involves the activation of the nitrile by MgCl₂, increasing its electrophilicity, followed by nucleophilic attack of the hydrosulfide ion.

Experimental Protocol: NaSH/MgCl₂ Method

This protocol details a general procedure for the synthesis of 1-benzofuran-5-carbothioamide on a laboratory scale.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| 1-Benzofuran-5-carbonitrile (CAS: 79002-39-4) | ≥98% | Commercial Source |

| Sodium Hydrosulfide Hydrate (NaSH·xH₂O) | ~70% | Commercial Source |

| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | ≥99% | Commercial Source |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercial Source |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Aqueous | Prepared in-house |

| Brine (Saturated NaCl Solution) | Aqueous | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |

| Equipment |

| Round-bottom flask with stir bar |

| Magnetic stir plate |

| Nitrogen/Argon inlet |

| Separatory funnel |

| Rotary evaporator |

| Buchner funnel and filter flask |

| Standard laboratory glassware |

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzofuran-5-carbonitrile (1.43 g, 10.0 mmol, 1.0 eq).

-

Reagent Addition: Add magnesium chloride hexahydrate (3.05 g, 15.0 mmol, 1.5 eq) followed by anhydrous N,N-dimethylformamide (DMF, 20 mL). Stir the mixture at room temperature until all solids are dissolved.

-

Sulfur Source Addition: To the resulting clear solution, add sodium hydrosulfide hydrate (approx. 70%, 2.40 g, 30.0 mmol, 3.0 eq) in one portion.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.[7]

-

Work-up - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into 100 mL of cold water.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove magnesium salts, saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often obtained in high purity.[7] If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Safety Precautions

-

Sodium Hydrosulfide (NaSH): Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Handle with care and avoid inhalation or skin contact.

-

Hydrochloric Acid (HCl): Corrosive. Handle with appropriate PPE.

Visualization of the Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

Caption: Workflow for the synthesis of 1-Benzofuran-5-carbothioamide.

Data Summary and Characterization

The successful synthesis of 1-benzofuran-5-carbothioamide should be confirmed using standard analytical techniques.

| Parameter | Value / Observation |

| Starting Material | 1-Benzofuran-5-carbonitrile (CAS: 79002-39-4)[12] |

| Molecular Formula | C₉H₅NO |

| Molecular Weight | 143.14 g/mol [12] |

| Appearance | White to light yellow crystalline powder[12][13] |

| Product | 1-Benzofuran-5-carbothioamide |

| Molecular Formula | C₉H₇NOS |

| Molecular Weight | 177.22 g/mol |

| Typical Yield | 85-95% (based on similar aromatic nitriles)[7] |

| ¹H NMR | Expect characteristic shifts for aromatic protons and two broad singlets for the -CSNH₂ protons. |

| ¹³C NMR | Expect a downfield signal for the thiocarbonyl carbon (C=S) typically in the range of 190-210 ppm. |

| Mass Spec (MS) | [M+H]⁺ = 178.03 |

| IR Spectroscopy | Expect characteristic C=S stretching and N-H stretching bands. |

Conclusion

The protocol described provides an efficient, safe, and high-yielding method for the synthesis of 1-benzofuran-5-carbothioamide from its nitrile precursor. This procedure avoids the use of hazardous gaseous reagents and employs mild, room-temperature conditions, making it highly suitable for research and development laboratories in the pharmaceutical and chemical industries. The resulting thioamide is a valuable building block for the synthesis of more complex, biologically active molecules.

References

-

Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate. Available at: [Link]

-

Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. Available at: [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

-

Efficient Thioamide Synthesis from Nitriles. Scribd. Available at: [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. Available at: [Link]

- Preparation of thioamides from amides. Google Patents.

-

Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride | Request PDF. ResearchGate. Available at: [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

-

A new method for converting nitriles into primary thioamides by sodium trimethylsilanethiolate. Taipei Medical University. Available at: [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Catalyst & Catalysis. Available at: [Link]

-

Thioamide synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. scribd.com [scribd.com]

- 10. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. Page loading... [wap.guidechem.com]

Introduction: The Significance of the Benzofuran Thioamide Scaffold

An in-depth guide to the chemical synthesis of 1-Benzofuran-5-carbothioamide, a molecule of interest for its potential applications in medicinal chemistry and drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols, and the underlying chemical principles.

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] When the benzofuran ring system is functionalized with a thioamide group—an isostere of the more common amide group—it introduces unique physicochemical properties.[3] The replacement of the carbonyl oxygen with sulfur alters hydrogen bonding capabilities, metabolic stability, and electronic characteristics, which can significantly modulate the biological activity and pharmacokinetic profile of a drug candidate.[3][4] 1-Benzofuran-5-carbothioamide is therefore a key building block for creating novel therapeutics that leverage the combined potential of these two important functional groups.

Synthetic Strategy and Rationale

The preparation of 1-Benzofuran-5-carbothioamide can be approached through several synthetic routes. The most common and reliable strategies commence from either the corresponding nitrile (1-Benzofuran-5-carbonitrile) or the amide (1-Benzofuran-5-carboxamide). The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

-

Thionation of an Amide Precursor: This is a direct and widely employed method involving the conversion of a carbonyl group to a thiocarbonyl group.[5] Reagents such as Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) are standard for this transformation. Lawesson's reagent is often preferred as it typically requires milder conditions, offers greater functional group tolerance, and results in higher yields and cleaner reactions.[3][6]

-

Sulfurization of a Nitrile Precursor: This route involves the direct addition of a sulfur source to the nitrile functional group. Common methods utilize hydrogen sulfide (H₂S) gas, thioacetamide, or thioacetic acid.[5][7][8] While effective, these methods can require specialized equipment for handling toxic gases like H₂S or may involve strongly acidic or basic conditions.

This guide will provide detailed protocols for both the highly efficient thionation of 1-Benzofuran-5-carboxamide using Lawesson's reagent and a robust method for synthesizing the requisite amide precursor from 1-Benzofuran-5-carbaldehyde.

Caption: Overall synthetic workflow for 1-Benzofuran-5-carbothioamide.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis of 1-Benzofuran-5-carboxamide and its subsequent thionation.

| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Role | Supplier Example | CAS No. |

| 1-Benzofuran-5-carbaldehyde | C₉H₆O₂ | 146.14 | Starting Material | BenchChem | 5459-03-0 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | Reagent | Sigma-Aldrich | 5470-11-1 |

| Ferric Hydrogen Sulfate | Fe(HSO₄)₃ | 418.99 | Catalyst | Alfa Aesar | 13548-52-4 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Fisher Scientific | 68-12-2 |

| Sodium Hydroxide | NaOH | 40.00 | Reagent | VWR | 1310-73-2 |

| Ethanol | C₂H₅OH | 46.07 | Solvent | Merck | 64-17-5 |

| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | Reagent | Sigma-Aldrich | 7722-84-1 |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Thionating Agent | BenchChem | 19172-47-5 |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | Solvent | Sigma-Aldrich | 108-88-3 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Fisher Scientific | 75-09-2 |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Drying Agent | VWR | 7757-82-6 |

Experimental Protocols

Protocol 1: Two-Step Synthesis of 1-Benzofuran-5-carboxamide

This protocol outlines the conversion of the commercially available aldehyde to the corresponding amide via a nitrile intermediate.

Step A: One-Pot Synthesis of 1-Benzofuran-5-carbonitrile

This procedure is adapted from established methods for converting aldehydes to nitriles using hydroxylamine hydrochloride with a catalyst.[9][10]

-

To a 100 mL round-bottom flask, add 1-Benzofuran-5-carbaldehyde (1.46 g, 10 mmol) and N,N-Dimethylformamide (DMF, 50 mL).

-

Add hydroxylamine hydrochloride (0.83 g, 12 mmol) to the solution.

-

Add ferric hydrogen sulfate (Fe(HSO₄)₃, 0.063 g, 0.15 mmol, 1.5 mol%) as the catalyst.[9]

-

Fit the flask with a reflux condenser and heat the mixture to 120 °C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield crude 1-Benzofuran-5-carbonitrile, which can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.[11]

Step B: Hydrolysis of 1-Benzofuran-5-carbonitrile to 1-Benzofuran-5-carboxamide

This step involves the basic peroxide-mediated hydrolysis of the nitrile to the primary amide.

-

In a 250 mL round-bottom flask, dissolve the crude 1-Benzofuran-5-carbonitrile (approx. 10 mmol) in ethanol (100 mL).

-

Add 10 mL of 6M aqueous sodium hydroxide solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide (15 mL) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting nitrile is consumed.

-

Carefully neutralize the reaction mixture with 2M HCl.

-

Reduce the volume of the solvent in vacuo and extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford 1-Benzofuran-5-carboxamide, which can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Thionation of 1-Benzofuran-5-carboxamide

This protocol details the conversion of the amide to the target thioamide using Lawesson's reagent, a robust and high-yielding method.[3][6][12]

Safety Precaution: This reaction generates toxic hydrogen sulfide (H₂S) gas and other foul-smelling byproducts. It is imperative to perform this entire procedure in a well-ventilated fume hood.[6]

-

Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add 1-Benzofuran-5-carboxamide (1.61 g, 10 mmol) and Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 equivalents) to the flask.

-

Add anhydrous toluene (100 mL) via syringe.

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

-

The reaction mixture will typically turn from a suspension to a clear solution and then may become cloudy again as the reaction progresses. Monitor the reaction by TLC until the starting amide is fully consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the cooled mixture through a pad of celite to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure 1-Benzofuran-5-carbothioamide.

Mechanism of Thionation with Lawesson's Reagent

The thionation of an amide with Lawesson's reagent is a well-established process. In solution, the dimeric Lawesson's reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide.[6][13] This monomer acts as the key sulfur-transfer agent.

Caption: Key steps in the thionation of an amide using Lawesson's reagent.

The mechanism proceeds via a [2+2] cycloaddition between the amide's carbonyl group and the P=S bond of the monomeric ylide, forming a transient four-membered thiaoxaphosphetane intermediate.[6] This intermediate is unstable and rapidly undergoes a cycloreversion, driven by the formation of a highly stable phosphorus-oxygen (P=O) double bond. This fragmentation yields the desired thioamide and a phosphorus-containing byproduct.[6][13]

References

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

- Colobert, A., et al. (2021).

- Liboska, R., et al. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synlett.

- Wei, J., et al. (2016). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.

- Mahammed, K. A., et al. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2338-2340.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

- Taylor, E., & Zoltewicz, J. (1960). Chemists Find General Thioamide Synthesis. Journal of the American Chemical Society, 82, 2656.

- Gomaa, M. S., et al. (2022).

- Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry.

- ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry.

-

ResearchGate. (2025). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

- MDPI. (2022).

- Fathalla, W., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 174-181.

- Shibahara, F., et al. (2009). Direct Thionation and Selenation of Amides Using Elemental Sulfur and Selenium and Hydrochlorosilanes in the Presence of Amines. Organic Letters.

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.

- Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.

- RSC Publishing. (2019).

- PMC - NIH. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- Shiri, A., et al. (n.d.). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research.

- Patil, D. D., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan Journal of Chemistry.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

- Google Patents. (n.d.). EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.

- Cheewawisuttichai, T., et al. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]

- 9. orgchemres.org [orgchemres.org]

- 10. asianpubs.org [asianpubs.org]

- 11. echemi.com [echemi.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Lawesson's Reagent [organic-chemistry.org]

Application Notes and Protocols for 1-Benzofuran-5-carbothioamide in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of 1-Benzofuran-5-carbothioamide in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening smaller, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of the chemical space of a target's binding site, often leading to higher quality starting points for optimization.[1][2][3] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[4][5] The strategic incorporation of a carbothioamide group at the 5-position of the benzofuran ring system endows the fragment, 1-Benzofuran-5-carbothioamide, with a unique combination of properties that make it an exceptional candidate for FBDD campaigns.

The thioamide group, an isostere of the more common amide bond, offers distinct advantages.[6][7][8] Thioamides are stronger hydrogen bond donors and have different steric and electronic profiles compared to their amide counterparts, which can lead to novel binding interactions.[6][7] Furthermore, the sulfur atom can participate in unique interactions, such as chalcogen bonding, and its increased lipophilicity can enhance membrane permeability.[7][8] The benzofuran core provides a rigid scaffold that can be readily functionalized, allowing for rapid fragment evolution once a hit has been identified.[9][10][11]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-Benzofuran-5-carbothioamide in FBDD workflows. We will detail protocols for primary screening using biophysical methods, hit validation, and computational approaches for fragment-to-lead optimization.

Physicochemical Properties of 1-Benzofuran-5-carbothioamide

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.

| Property | Value | Source |

| CAS Number | 499770-74-0 | [12] |

| Molecular Formula | C₉H₇NOS | [12] |

| Molecular Weight | 177.22 g/mol | [12] |

| SMILES | S=C(C1=CC2=C(OC=C2)C=C1)N | [12] |

Experimental Workflows and Protocols

The successful implementation of an FBDD campaign relies on a robust and well-validated experimental workflow. The following diagram outlines a typical cascade for screening and validating fragments like 1-Benzofuran-5-carbothioamide.

Caption: FBDD workflow for 1-Benzofuran-5-carbothioamide.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[13][14][15][16]

Objective: To identify if 1-Benzofuran-5-carbothioamide binds to the target protein.

Materials:

-

Biacore T200 or similar SPR instrument.[1]

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Target protein (≥95% purity).

-

1-Benzofuran-5-carbothioamide (≥98% purity).

-

Running buffer (e.g., HBS-EP+).

-

DMSO (for compound stock).

Methodology:

-

Target Immobilization:

-

Equilibrate the system with running buffer.

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).

-

Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

-

-

Fragment Screening:

-

Prepare a 100 mM stock solution of 1-Benzofuran-5-carbothioamide in 100% DMSO.

-

Prepare a series of dilutions of the fragment in running buffer. A typical screening concentration is 200 µM, with the final DMSO concentration matched in the running buffer (e.g., 0.2%).

-

Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

A positive "hit" is identified by a response signal significantly above the baseline and the reference channel.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the target flow cell data.

-

Analyze the sensorgrams for specific binding events (i.e., a curved association phase and a decaying dissociation phase).

-

Causality Behind Experimental Choices:

-

The use of a reference cell is critical to eliminate false positives arising from bulk refractive index changes or non-specific binding to the sensor surface.[13]

-